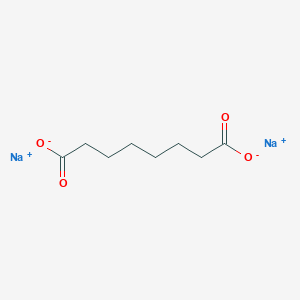

Disodium suberate

描述

Disodium suberate, chemically known as bis(sulfosuccinimidyl) suberate disodium salt, is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker. It is widely utilized in biochemical and proteomic research to covalently link primary amines (e.g., lysine residues in proteins or nucleic acid amines) at neutral to slightly alkaline pH. The suberate spacer (an 8-carbon chain derived from suberic acid) provides an 8.6 Å molecular bridge, enabling stable interactions between biomolecules . Its sulfonate groups confer enhanced solubility in aqueous solutions compared to non-sulfonated analogs, making it ideal for in vitro and cell-based studies .

属性

CAS 编号 |

17265-12-2 |

|---|---|

分子式 |

C8H12Na2O4 |

分子量 |

218.16 g/mol |

IUPAC 名称 |

disodium;octanedioate |

InChI |

InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI 键 |

SDWYUQHONRZPMW-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

同义词 |

suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |

产品来源 |

United States |

化学反应分析

Amide Bond Formation with Primary Amines

Disodium suberate reacts with primary amines (–NH₂) in proteins or peptides, forming stable amide bonds. This homobifunctional cross-linking mechanism is critical for stabilizing protein complexes:

The reaction proceeds via nucleophilic attack by the amine on the carboxylate carbon, releasing water .

pH-Dependent Reactivity

Reaction efficiency correlates with pH:

-

Lower pH (<6.5): Protonation of carboxylates reduces nucleophilicity, decreasing cross-linking yield .

-

Higher pH (>8.5): Risk of hydrolysis competing with amide bond formation .

Key Reaction Parameters

Experimental studies highlight critical factors influencing disodium suberate’s reactivity:

Protein-Protein Interaction Studies

Disodium suberate stabilizes transient protein interactions by covalently linking lysine residues. For example:

-

Cytochrome c cross-linking : Bridges lysine residues (e.g., Lys55–Arg38) with spacer lengths up to 24.1 Å, verified via mass spectrometry .

-

ASC oligomer cross-linking : Facilitates apoptosis-related protein complex analysis .

Solid-Phase Modifications

In microfluidic reactors, disodium suberate achieves 85–90% coupling efficiency for biotinylation of lysine residues in immobilized proteins under pH 7.5 .

Competing Reactions and Limitations

-

Hydrolysis : Competing water nucleophiles degrade disodium suberate at extremes of pH (>9) or prolonged reaction times.

-

Solubility Constraints : Limited solubility in organic solvents (e.g., chloroform: 50 mg/mL) restricts use in non-aqueous systems .

Comparative Analysis with Analogues

Disodium suberate’s 8-carbon spacer provides distinct advantages over shorter cross-linkers:

| Cross-Linker | Spacer Length (Å) | Reactivity Profile |

|---|---|---|

| Disodium suberate | 10.2 | High flexibility, low steric hindrance |

| Disuccinimidyl suberate (DSS) | 11.4 | Enhanced membrane permeability |

| 1,3-BDSA | 5.8 | Rigid, short-range bridging |

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Differences

The following table compares disodium suberate with other suberate-based cross-linkers and related sodium salts:

Detailed Comparative Analysis

Reactivity and Solubility

- Disodium suberate and BS³ are functionally identical, differing only in nomenclature conventions. Both are water-soluble due to sulfonate groups, unlike DSS, which requires organic solvents like DMSO .

- DTSSP shares sulfonate groups but includes a disulfide bond, enabling reductive cleavage for downstream analysis .

Toxicity and Limitations

Research Findings and Case Studies

Protein Interaction Studies

- Disodium suberate (BS³) was critical in identifying interactions between biotinylated monobodies and SOD1 proteins in S. cerevisiae lysates, demonstrating its utility in mapping protein networks .

- DSS cross-linked insulin-like growth factor receptors into high-molecular-weight complexes (>300 kDa), revealing receptor subtypes via SDS-PAGE .

常见问题

Q. How should researchers handle conflicting data on disodium suberate’s cytotoxicity?

- Methodological Answer : Conduct dose-response assays (e.g., MTT, apoptosis markers) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects. Confounders like endotoxin contamination must be ruled out via Limulus amebocyte lysate (LAL) testing. Transparent reporting of negative results reduces publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。